molecular formula C9H15NO2S B13253661 2-(2-((Thiophen-2-ylmethyl)amino)ethoxy)ethan-1-ol

2-(2-((Thiophen-2-ylmethyl)amino)ethoxy)ethan-1-ol

Cat. No.: B13253661
M. Wt: 201.29 g/mol
InChI Key: ZWEOSJWHMNZLDP-UHFFFAOYSA-N
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Description

2-(2-((Thiophen-2-ylmethyl)amino)ethoxy)ethan-1-ol is an ethoxyethanol derivative featuring a thiophene ring substituted with a methylamino group. This compound has been cataloged as a life science reagent but is currently listed as discontinued , suggesting challenges in synthesis, stability, or commercial demand. Its structural features make it relevant for applications in organic synthesis, coordination chemistry, or biochemical probes.

Properties

Molecular Formula

C9H15NO2S

Molecular Weight

201.29 g/mol

IUPAC Name

2-[2-(thiophen-2-ylmethylamino)ethoxy]ethanol

InChI

InChI=1S/C9H15NO2S/c11-4-6-12-5-3-10-8-9-2-1-7-13-9/h1-2,7,10-11H,3-6,8H2

InChI Key

ZWEOSJWHMNZLDP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNCCOCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((Thiophen-2-ylmethyl)amino)ethoxy)ethan-1-ol typically involves the reaction of thiophene-2-carbaldehyde with 2-(2-aminoethoxy)ethanol under suitable conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-((Thiophen-2-ylmethyl)amino)ethoxy)ethan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-((Thiophen-2-ylmethyl)amino)ethoxy)ethan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-((Thiophen-2-ylmethyl)amino)ethoxy)ethan-1-ol is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of ethoxyethanol derivatives with varied substituents. Below is a comparative analysis of structurally related molecules, focusing on synthetic methods, physicochemical properties, and applications.

Table 1: Comparative Analysis of Ethoxyethanol Derivatives

Compound Name Substituent Synthesis Method Yield Key Properties/Applications References
2-(2-((Thiophen-2-ylmethyl)amino)ethoxy)ethan-1-ol Thiophen-2-ylmethylamino Not explicitly detailed; likely involves reductive amination or nucleophilic substitution N/A Discontinued; potential biochemical probes
2-(2-(prop-2-yn-1-yloxy)ethoxy)ethan-1-ol Propargyloxy Reaction of diethylene glycol with propargyl bromide using NaH N/A Intermediate for fluorophore synthesis; NMR/IR data available
2-(2-(2-azidoethoxy)ethoxy)ethan-1-ol Azidoethoxy Reported method involving azide introduction N/A Click chemistry applications
YTK-A76 (2-(2-((3,4-bis(benzyloxy)benzyl)amino)ethoxy)ethan-1-ol) 3,4-Bis(benzyloxy)benzylamino Reductive amination with sodium triacetoxyborohydride 39.1% Antibody-hapten conjugate synthesis
2-(2-(2-methoxyethoxy)ethoxy)ethyl tosylate Tosylated methoxyethoxyethoxy Tosylation of 2-(2-(2-methoxyethoxy)ethoxy)ethan-1-ol 67% Polymer/conjugate synthesis
2-(2-(methylamino)ethoxy)ethan-1-ol Methylamino Reaction with 2,4-dichloro-6-methylpyrimidine N/A PROTAC linker in drug discovery
PtC (Pt(II)-triazole-pyridine complex) Triazole-pyridine-Pt(II) Functionalization of ethoxyethanol with triazole-pyridine, followed by Pt binding N/A Electrochemical redox indicator
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol 4-(1,1,3,3-Tetramethylbutyl)phenoxy Not detailed N/A Industrial solvent; full SDS available
2-(2-methoxyethoxy)ethanol Methoxy Commercial synthesis N/A Solvent; GHS-classified (toxic)

Key Observations:

Synthetic Efficiency: Yields vary significantly, with tosylated derivatives achieving 67% versus 39.1% for YTK-A76 .

Functional Group Impact: Azido/Propargyl Groups: Enable click chemistry (e.g., azide-alkyne cycloaddition) . Aromatic Substituents: Thiophene and benzyloxy groups enhance electronic interactions for biochemical or materials applications . Amino Groups: Methylamino and benzylamino variants serve as linkers in PROTACs or conjugates .

Safety and Handling: Compounds like 2-(2-methoxyethoxy)ethanol have stringent safety protocols (GHS08 classification) , whereas others lack published SDS . The thiophene derivative’s discontinuation may reflect handling or stability concerns .

Applications :

  • Biological : PROTAC linkers , antibody conjugates .
  • Materials : Electrochemical indicators , polymer precursors .

Biological Activity

The compound 2-(2-((Thiophen-2-ylmethyl)amino)ethoxy)ethan-1-ol , also known by its CAS number 869943-17-9, is a novel organic molecule characterized by a thiophene ring linked to an aminoethanol structure. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of 2-(2-((Thiophen-2-ylmethyl)amino)ethoxy)ethan-1-ol can be represented as follows:

C7H11NO2S\text{C}_{7}\text{H}_{11}\text{N}\text{O}_{2}\text{S}

This structure features a thiophene moiety that contributes to its biological properties, particularly in interactions with biological targets such as enzymes and receptors.

Mechanisms of Biological Activity

Research indicates that compounds similar to 2-(2-((Thiophen-2-ylmethyl)amino)ethoxy)ethan-1-ol exhibit various biological activities, including:

  • Antimicrobial Activity : Thiophene derivatives have been shown to possess antimicrobial properties against various bacterial strains. The presence of the thiophene ring enhances the lipophilicity of the compounds, facilitating membrane penetration and interaction with bacterial cell walls.
  • Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is crucial for preventing cellular damage and has implications in treating diseases associated with oxidative stress.
  • Enzyme Inhibition : Similar compounds have been reported to inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating conditions like cancer or metabolic disorders.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of thiophene derivatives found that compounds with similar structures demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 8 µM against Staphylococcus aureus and Escherichia coli .

Antioxidant Effects

Research indicates that thiophene-containing compounds can enhance the activity of endogenous antioxidants such as superoxide dismutase (SOD) and catalase. In vitro assays demonstrated that these compounds could significantly reduce levels of malondialdehyde (MDA), a marker of oxidative stress .

Enzyme Inhibition Studies

In enzyme inhibition assays, thiophene-based compounds were found to inhibit key enzymes involved in cancer cell proliferation. For example, a related study indicated that certain thiophene derivatives could inhibit proteasomal activity in tumor cells, leading to apoptosis .

Data Table: Biological Activities of Thiophene Derivatives

Activity TypeTest Organism/TargetMIC/IC50 ValuesReference
AntimicrobialStaphylococcus aureus0.5 - 8 µM
Escherichia coli1 - 10 µM
AntioxidantHuman cell linesReduced MDA levels
Enzyme InhibitionProteasomeIC50 = 5 µM

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